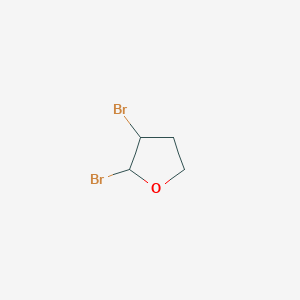

2,3-Dibromotetrahydrofuran

Description

Contextualization within Halogenated Tetrahydrofuran (B95107) Chemistry

Halogenated tetrahydrofurans are a class of compounds that have garnered considerable interest due to their presence in a variety of natural products, particularly those isolated from marine sources like red algae of the genus Laurencia. acs.orgacs.orgnih.gov These natural products often exhibit interesting biological activities, making them attractive targets for total synthesis. nih.gov The halogen atoms in these tetrahydrofuran rings are not mere decorations; they significantly influence the molecule's chemical reactivity and biological function.

The position and nature of the halogen substituents on the tetrahydrofuran ring dictate the compound's reactivity. For instance, the presence of bromine atoms at the 2 and 3 positions, as in 2,3-dibromotetrahydrofuran, imparts a distinct reactivity profile compared to its isomers or other halogenated analogs like 2,3-dichlorotetrahydrofuran. The carbon-bromine bonds are weaker than carbon-chlorine bonds, which can lead to different thermal stabilities and reaction pathways. The electrophilic nature of the bromine atoms makes the adjacent carbon atoms susceptible to nucleophilic attack, a key feature exploited in various synthetic transformations.

Overview of Research Trajectories in Cyclic Ether Bromination

The synthesis of halogenated cyclic ethers, including this compound, is a focal point of extensive research. The bromination of cyclic ethers can be achieved through various methods, each with its own set of advantages and challenges.

One common approach involves the electrophilic bromination of unsaturated precursors. For example, the intramolecular cyclization of 5-hydroxypentene in the presence of a bromine source like N-bromosuccinimide (NBS) can yield β-halogenated tetrahydrofurans. scribd.comresearchgate.net The use of catalysts, such as L-proline, has been shown to improve the efficiency and yield of these reactions. scribd.comresearchgate.net

Another significant area of research is the direct bromination of the tetrahydrofuran ring. This can be a challenging endeavor due to the potential for ring-opening and the formation of multiple products. However, careful control of reaction conditions and the use of specific brominating agents can lead to the desired 2,3-dibrominated product. For instance, the reaction of 2,3-dihydrofuran (B140613) with a brominating agent can lead to the formation of trans-2,3-dibromotetrahydrofuran. acs.org

The development of stereoselective bromination reactions is a particularly active area of research. rsc.org Achieving control over the stereochemistry of the bromine addition is crucial for the synthesis of specific stereoisomers of natural products and other chiral molecules. Researchers are exploring various chiral catalysts and reagents to achieve high levels of enantioselectivity and diastereoselectivity in these transformations. rsc.org

The table below provides a summary of different methods for the synthesis of brominated tetrahydrofurans:

| Precursor | Brominating Agent | Catalyst/Conditions | Product | Reference(s) |

| 5-Hydroxypentene | N-Bromosuccinimide (NBS) | L-Proline | β-Bromotetrahydrofuran | scribd.comresearchgate.net |

| 2,3-Dihydrofuran | Not specified | Not specified | trans-2,3-Dibromotetrahydrofuran | acs.org |

| Alkenyl Alcohols | Not specified | Aerobic Oxidation | 2-Bromomethyl-5-substituted tetrahydrofurans | researchgate.net |

Significance in Advanced Synthetic Methodologies

The academic significance of this compound extends to its application in advanced synthetic methodologies. Its reactive nature makes it a valuable building block for the construction of more complex molecular architectures. An analysis of chemical reactions used in medicinal chemistry has highlighted the importance of developing and integrating new synthetic methodologies to access diverse molecular shapes. nih.gov

One of the key reactions involving this compound is its use in substitution reactions. The bromine atoms can be displaced by a variety of nucleophiles, allowing for the introduction of different functional groups. This versatility is crucial for the synthesis of a wide range of derivatives. For example, reaction with ethylmagnesium bromide has been studied, showcasing its utility in organometallic chemistry. researchgate.netresearchgate.net

Furthermore, this compound can serve as a precursor to other important synthetic intermediates. For instance, it can be used to generate 2,3-dihydrofurans, which are themselves valuable building blocks in organic synthesis. organic-chemistry.org The ability to transform this compound into other functionalized heterocycles underscores its importance in synthetic strategy.

The compound has also been implicated in Friedel-Crafts reactions, leading to the formation of substituted furans after an aromatization step. cdnsciencepub.com This demonstrates its potential in the synthesis of aromatic heterocyclic systems.

The following table highlights some of the key reactions and applications of this compound in organic synthesis:

| Reaction Type | Reagent/Conditions | Product Type | Reference(s) |

| Nucleophilic Substitution | Ethylmagnesium Bromide | Alkylated Tetrahydrofuran | researchgate.netresearchgate.net |

| Elimination/Further Reaction | Not specified | 2,3-Dihydrofurans | organic-chemistry.org |

| Friedel-Crafts Reaction/Aromatization | Benzene/Sulfur | Diphenylfuran | cdnsciencepub.com |

Structure

3D Structure

Properties

CAS No. |

52911-58-7 |

|---|---|

Molecular Formula |

C4H6Br2O |

Molecular Weight |

229.90 g/mol |

IUPAC Name |

2,3-dibromooxolane |

InChI |

InChI=1S/C4H6Br2O/c5-3-1-2-7-4(3)6/h3-4H,1-2H2 |

InChI Key |

SJWJMCVIJLKQIT-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(C1Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Dibromotetrahydrofuran

Direct Halogenation Approaches

Direct halogenation methods are the most straightforward routes to 2,3-dibromotetrahydrofuran, typically involving the electrophilic addition of bromine to the electron-rich double bond of 2,3-dihydrofuran (B140613).

Bromination of Dihydrofuran Derivatives

The reaction of 2,3-dihydrofuran with molecular bromine (Br₂) is a classic example of electrophilic addition to an alkene. The double bond of the enol ether in the dihydrofuran ring is electron-rich, making it highly susceptible to attack by electrophiles like bromine rsc.org. The reaction is typically carried out in an inert solvent, such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂), to prevent the participation of the solvent in the reaction libretexts.org.

The mechanism proceeds through a cyclic bromonium ion intermediate. The Br₂ molecule becomes polarized as it approaches the double bond, leading to the heterolytic cleavage of the Br-Br bond libretexts.org. The resulting electrophilic bromine cation (Br⁺) is attacked by the π-electrons of the double bond to form a three-membered ring intermediate. This bromonium ion shields one face of the molecule. The bromide anion (Br⁻) then attacks one of the two carbon atoms of the bromonium ion from the opposite face in an Sₙ2-like manner libretexts.orgyoutube.com. This anti-addition results in the formation of the trans-2,3-dibromotetrahydrofuran diastereomer youtube.comodinity.com.

While this method is direct, studies on substituted 2,3-dihydrofuran derivatives have shown that under certain conditions, an unexpected ring-opening at the C(4)–C(5) bond can occur as a competing reaction pathway semanticscholar.org. The choice of substrates and reaction conditions is therefore crucial to favor the desired addition product.

N-Bromosuccinimide (NBS)-Mediated Syntheses

N-Bromosuccinimide (NBS) is a versatile and convenient source of electrophilic bromine that is often easier and safer to handle than molecular bromine wikipedia.orgmissouri.edu. While commonly used for allylic bromination under radical conditions, NBS can also effect the dibromination of alkenes. For this transformation, radical initiators are avoided.

A highly effective system for the vicinal dibromination of olefins utilizes NBS in dimethyl sulfoxide (DMSO) ias.ac.in. This reagent combination has been shown to be highly chemo- and diastereoselective for a wide range of olefins, including complex molecules like natural products and glycals (cyclic enol ethers structurally related to dihydrofuran) ias.ac.in. The reaction proceeds under mild conditions and generally provides the dibrominated products in excellent yields. The use of polar solvents like DMSO facilitates the ionic pathway required for the addition reaction. It is important to use anhydrous conditions, as the presence of water can lead to the formation of bromohydrin side products wikipedia.org.

Research has shown that the reaction of some dihydrofuran derivatives with NBS can, similar to molecular bromine, lead to an unexpected ring-opening of the furan (B31954) system semanticscholar.org. However, the NBS/DMSO system is a promising route for achieving the desired vicinal dibromination with high selectivity ias.ac.in.

| Reagent System | Substrate | Key Conditions | Outcome |

| Br₂ | 2,3-Dihydrofuran | Inert solvent (e.g., CCl₄, CH₂Cl₂) | Electrophilic addition, primarily trans product |

| NBS/DMSO | Olefins (including glycals) | Mild temperature, anhydrous | High-yield, diastereoselective vicinal dibromination |

Catalytic Synthesis Routes

Catalytic methods for the synthesis of this compound are less common than direct halogenation but offer pathways for achieving high selectivity, including enantioselectivity, which is not possible with achiral reagents alone.

Palladium-Catalyzed Dibromination Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, though its application in the direct vicinal dibromination of alkenes is not a standard transformation. Palladium catalysts are more commonly employed in cross-coupling reactions and hydrogenations masterorganicchemistry.com. However, palladium can participate in alkene functionalization reactions that involve the formation of carbon-halogen bonds.

For instance, palladium-catalyzed reactions for the 1,2-arylhalogenation of alkenes have been known for some time, typically using an organometallic reagent in combination with a copper halide source nih.gov. More advanced palladium-catalyzed methods can functionalize alkenes via a nucleopalladation pathway nih.gov. In the context of dibromination, palladium's role is most prominently featured in bimetallic systems where it works in concert with another metal nih.gov. These systems leverage the unique reactivity of palladium to facilitate the stereocontrolled addition of two bromine atoms across a double bond.

Bimetallic Catalytic Systems in Dibromination

Bimetallic catalysis has emerged as a powerful strategy for developing new and selective transformations. In the context of alkene dibromination, a notable example involves the use of bimetallic palladium(II) catalysts for the enantioselective synthesis of vicinal dibromides nih.gov.

In a system developed by Henry and co-workers, a bimetallic catalyst, potentially involving two palladium centers bridged by chiral ligands, is used in conjunction with copper(II) bromide (CuBr₂). In this reaction, CuBr₂ serves as both the stoichiometric oxidant and the source of bromide ions. This approach has been successfully applied to a range of alkene substrates, affording the corresponding dibromides with high levels of enantioselectivity. While this specific methodology has not been explicitly reported for 2,3-dihydrofuran, it represents a state-of-the-art catalytic strategy that could potentially be adapted for the stereoselective synthesis of chiral this compound nih.gov.

| Catalytic System | Catalyst Type | Bromine Source | Key Feature |

| Bimetallic Pd(II) | Chiral Ligand-Bridged | CuBr₂ | Enantioselective vicinal dibromination |

Strategies for Stereoselective Synthesis

Controlling the stereochemistry during the synthesis of this compound is critical, as two new stereocenters are generated at the C2 and C3 positions.

The primary strategy for achieving diastereoselectivity in the absence of chiral catalysts is based on the inherent mechanism of electrophilic bromination. The addition of Br₂ or NBS to the double bond of 2,3-dihydrofuran proceeds via a cyclic bromonium ion intermediate libretexts.orglibretexts.org. The subsequent nucleophilic attack by the bromide ion must occur from the face opposite to the bulky bromonium ring. This mechanistic constraint dictates an anti-addition pathway, leading preferentially to the formation of trans-2,3-dibromotetrahydrofuran youtube.compbworks.com. This inherent diastereoselectivity is a powerful tool for synthesizing the trans isomer. This high diastereoselectivity has been observed in the dibromination of related cyclic enol ethers, such as glycals, where the reaction with NBS/DMSO yielded a single diastereomer ias.ac.in.

For enantioselective synthesis, where one specific enantiomer of the trans product is desired, a chiral catalyst is required. As discussed, bimetallic palladium complexes featuring chiral ligands have been shown to catalyze the enantioselective dibromination of alkenes nih.gov. Such catalytic systems control the approach of the electrophilic bromine to one of the two prochiral faces of the dihydrofuran double bond, leading to an enantioenriched product. The development of catalytic, stereoselective dihalogenation reactions represents an important frontier in organic synthesis, offering access to chiral building blocks that are valuable in medicinal chemistry and materials science nih.gov.

Control of Diastereoselectivity in Bromination

The bromination of 2,3-dihydrofuran proceeds via an electrophilic addition mechanism. The double bond of the dihydrofuran ring acts as a nucleophile, attacking a bromine molecule. This initial attack leads to the formation of a cyclic bromonium ion intermediate. libretexts.org The stereochemistry of the final product is determined in the second step, where a bromide ion attacks one of the carbon atoms of the bromonium ion bridge, causing the ring to open. libretexts.org

This nucleophilic attack occurs from the side opposite to the bulky bromonium bridge, a process known as anti-addition. libretexts.orgalfredstate.edupbworks.com This mechanistic pathway dictates that the two bromine atoms in the resulting this compound molecule will be on opposite faces of the tetrahydrofuran (B95107) ring, leading predominantly to the trans-diastereomer. The reaction between an alkene and bromine is stereospecific, with the anti-addition being the favored pathway. libretexts.orgyoutube.com

The general mechanism is as follows:

Formation of the Bromonium Ion: The π-electrons of the C2-C3 double bond in 2,3-dihydrofuran attack a Br₂ molecule, displacing a bromide ion (Br⁻) and forming a three-membered ring intermediate called a bromonium ion.

Nucleophilic Attack: The bromide ion (Br⁻) then acts as a nucleophile, attacking either C2 or C3 of the bromonium ion from the back side (anti-attack). This Sₙ2-like process results in the opening of the ring and the formation of the vicinal dibromide with a trans stereochemical arrangement. libretexts.org

While the anti-addition mechanism strongly favors the trans product, the reaction conditions can influence the diastereomeric ratio. Factors such as the solvent and the specific brominating agent used can have an impact on the stereoselectivity of the addition. For instance, in related bromocyclization reactions, the choice of catalyst and reaction conditions has been shown to be crucial for achieving high diastereoselectivity. nih.gov

Table 1: Factors Influencing Diastereoselectivity in Alkene Bromination

| Factor | Description | Expected Outcome for 2,3-Dihydrofuran |

| Mechanism | Formation of a bridged bromonium ion followed by backside attack by a bromide ion. | Predominantly trans-2,3-Dibromotetrahydrofuran due to the anti-addition pathway. libretexts.org |

| Solvent | The polarity of the solvent can influence the stability of intermediates. | Non-polar aprotic solvents typically favor the standard anti-addition mechanism. libretexts.org |

| Brominating Agent | Different sources of electrophilic bromine (e.g., Br₂, NBS) can be used. | N-Bromosuccinimide (NBS) is often used as a source of electrophilic bromine in such reactions. nih.gov |

Enantioselective Approaches to Halogenated Tetrahydrofurans

While the direct asymmetric bromination of 2,3-dihydrofuran to produce enantiomerically pure this compound is a specialized challenge, general strategies for the enantioselective synthesis of chiral halogenated tetrahydrofurans have been developed. These methods typically involve asymmetric halocyclization or the use of chiral catalysts.

One prominent strategy is the enantioselective halocyclization of unsaturated alcohols. For example, a catalytic asymmetric bromoetherification has been developed for certain olefinic diols using a C₂-symmetric cyclic sulfide catalyst, yielding chiral brominated tetrahydrofuran derivatives with high enantioselectivity. Asymmetric domino electrophilic halocyclizations are recognized as highly effective for synthesizing complex and pharmaceutically relevant compounds.

Another approach involves the use of bifunctional organocatalysts. Cinchona-alkaloid-thiourea-based catalysts have been successfully employed in asymmetric cycloetherification reactions to synthesize chiral tetrahydrofuran rings with excellent enantioselectivities. organic-chemistry.org Similarly, sequential one-pot reactions, such as a copper-catalyzed asymmetric Henry reaction followed by iodocyclization of γ,δ-unsaturated alcohols, provide access to polysubstituted tetrahydrofuran derivatives with high yields and enantioselectivities up to 97% ee. chemistryviews.org

These methodologies establish key principles for asymmetric synthesis in this class of compounds:

Catalytic Asymmetric Halocyclization: Chiral catalysts, including those based on transition metals or organic scaffolds, can induce enantioselectivity in the cyclization of unsaturated precursors in the presence of a halogen source.

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the stereochemical outcome of the halogenation and cyclization steps.

Enzymatic Resolution: Kinetic resolution of a racemic mixture of halogenated tetrahydrofurans using enzymes can provide access to one enantiomer in high purity.

Table 2: Examples of Enantioselective Syntheses of Substituted Tetrahydrofurans

| Method | Catalyst/Reagent | Product Type | Enantiomeric Excess (ee) |

| Asymmetric Cycloetherification | Cinchona-alkaloid-thiourea organocatalyst | Substituted Tetrahydrofurans | Excellent enantioselectivities reported. organic-chemistry.org |

| Sequential Henry Reaction & Iodocyclization | Copper catalyst | 2,5-Polysubstituted Tetrahydrofurans | Up to 97% ee. chemistryviews.org |

| Asymmetric Bromoetherification | C₂-Symmetric Sulfide Catalyst | Chiral Brominated Tetrahydrofurans | High enantioselectivity and diastereoselectivity. |

Mechanistic Investigations of 2,3 Dibromotetrahydrofuran Reactivity

Elucidation of Dibromination Reaction Pathways

The synthesis of 2,3-dibromotetrahydrofuran typically proceeds via the bromination of its unsaturated precursor, 2,3-dihydrofuran (B140613). This reaction is a classic example of electrophilic addition to a double bond.

Electrophilic Addition Mechanisms

The addition of bromine (Br₂) to the carbon-carbon double bond in 2,3-dihydrofuran is an electrophilic addition reaction. savemyexams.com The region of high electron density in the π-bond of the alkene attacks an electrophile. savemyexams.comscience-revision.co.uk In the case of a non-polar bromine molecule, the approach to the electron-rich double bond induces a dipole, causing one bromine atom to become partially positive (δ+) and act as the electrophile. science-revision.co.uksavemyexams.com The π electrons of the double bond attack the electrophilic bromine atom, leading to the formation of a new carbon-bromine bond and the simultaneous cleavage of the Br-Br bond. libretexts.org

Polarization and Electrophilic Attack : The Br₂ molecule becomes polarized as it nears the C=C double bond of 2,3-dihydrofuran. The π electrons attack the δ+ bromine atom. savemyexams.com

Intermediate Formation : A reactive intermediate is formed as the Br-Br bond breaks heterolytically. savemyexams.com

Nucleophilic Attack : The resulting bromide ion (Br⁻) acts as a nucleophile, attacking the intermediate to form the final product. libretexts.org

This reaction is characteristic of unsaturated compounds and leads to the saturation of the C=C bond, yielding a di-substituted alkane derivative. science-revision.co.uk

Role of Intermediates in Halogenation

The nature of the intermediate formed after the initial electrophilic attack is crucial in determining the reaction's outcome. While a simple carbocation could be proposed, the halogenation of alkenes typically proceeds through a more stable, bridged halonium ion intermediate. savemyexams.com In the bromination of 2,3-dihydrofuran, a cyclic bromonium ion is the key intermediate.

Upon the initial attack by the double bond, the bromine atom uses one of its lone pairs to form a second bond to the other carbon of the former double bond. This results in a three-membered ring containing a positively charged bromine atom. This intermediate is more stable than an open-chain secondary carbocation because all atoms (except hydrogen) have a full octet of electrons. Evidence from NMR studies on the bromination of the related compound, furan (B31954), supports the formation of covalent adducts like trans-2,3-dibromo-2,3-dihydrofuran as intermediates. rsc.org

| Intermediate Type | Description | Implication for Product |

| Carbocation | An open-chain intermediate with a positive charge on one of the carbon atoms. libretexts.org | Allows for possible rearrangements and a mixture of stereoisomers. |

| Bromonium Ion | A three-membered ring containing a positively charged bromine atom bonded to two carbon atoms. | Prevents rearrangements and dictates a specific stereochemical outcome (anti-addition). |

Stereochemical Course of Addition (e.g., Anti-Attack)

The formation of the cyclic bromonium ion intermediate directly influences the stereochemistry of the addition. The bridged structure of the bromonium ion shields one face of the molecule. Consequently, the subsequent nucleophilic attack by the bromide ion (Br⁻) can only occur from the opposite face. pdx.edu This mode of addition is known as anti-attack.

The backside attack opens the three-membered ring, resulting in the two bromine atoms being on opposite sides of the furan ring in the final product. This leads to the preferential formation of the trans-2,3-dibromotetrahydrofuran isomer. NMR studies on the bromination of furan have provided evidence for the formation of the trans-2,3-dibromo adduct, which is consistent with this anti-addition mechanism. rsc.org

Nucleophilic Substitution Reactions

The carbon-bromine bonds in this compound are polar, with the carbon atoms being electrophilic. This makes the compound susceptible to nucleophilic substitution, where the bromide ions act as leaving groups. savemyexams.com The structure of the substrate, with secondary alkyl halides, allows for competition between Sₙ1 and Sₙ2 reaction pathways. pdx.edu

Mechanistic Studies of Halide Displacement

The displacement of the bromide ions can occur via two primary mechanisms, depending on the reaction conditions such as the nucleophile's strength and the solvent's nature. pdx.edu

Sₙ2 (Bimolecular Nucleophilic Substitution) : This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. libretexts.org This backside attack results in an inversion of stereochemistry at the reaction center. pdx.edu Strong, unhindered nucleophiles and polar aprotic solvents favor the Sₙ2 pathway.

Sₙ1 (Unimolecular Nucleophilic Substitution) : This is a two-step mechanism. The first and rate-determining step is the spontaneous dissociation of the C-Br bond to form a carbocation intermediate. libretexts.org The second step is the rapid attack of the nucleophile on the planar carbocation. This pathway is favored by weak nucleophiles and polar protic solvents that can stabilize both the leaving group and the carbocation intermediate. It typically leads to a racemic mixture of products if the carbon is chiral.

The analogous compound, 2,3-dichlorotetrahydrofuran, is known to readily undergo nucleophilic substitution reactions. vulcanchem.com

| Mechanism | Key Features | Stereochemical Outcome | Favored by |

| Sₙ2 | Single concerted step, bimolecular kinetics. libretexts.org | Inversion of configuration. pdx.edu | Strong nucleophiles, polar aprotic solvents. |

| Sₙ1 | Two steps, carbocation intermediate. libretexts.org | Racemization. | Weak nucleophiles, polar protic solvents. |

Ring-Opening Mechanisms Induced by Nucleophiles

Under certain conditions, particularly with strong nucleophiles or the use of catalysts, nucleophilic attack on this compound can lead to the opening of the tetrahydrofuran (B95107) ring. vulcanchem.com The presence of electron-withdrawing bromine atoms makes the C-O bond more susceptible to cleavage.

One possible pathway involves an elimination reaction to form an unsaturated intermediate, which then undergoes a nucleophilic attack that results in ring cleavage. Alternatively, a nucleophile can attack one of the bromine-bearing carbons, and instead of a simple substitution, a cascade of electronic shifts can lead to the scission of a C-O bond. Research on related 2,3-dihydrofuran derivatives has shown that electrophilic bromination itself can initiate an unexpected ring-opening process, highlighting the ring's latent reactivity. nih.govacs.org Another specialized mechanism observed in heterocyclic systems is the ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism, though this is more established for nitrogen-containing heterocycles. wikipedia.org In the case of this compound, a ring-opening is more likely to proceed via an elimination or a concerted fragmentation pathway induced by the nucleophile.

Elimination Reactions

The reactivity of this compound is significantly influenced by its susceptibility to undergo elimination reactions, particularly dehydrobromination. This process involves the removal of a hydrogen atom and a bromine atom from adjacent carbons, leading to the formation of a carbon-carbon double bond and resulting in an unsaturated cyclic ether. These reactions are typically facilitated by the presence of a base.

Dehydrobromination Pathways

The dehydrobromination of this compound predominantly proceeds through a bimolecular elimination (E2) mechanism. byjus.comlibretexts.org This pathway is characterized by a single, concerted step where the base removes a proton (H+) while the bromide leaving group departs simultaneously. saskoer.camasterorganicchemistry.com The rate of the E2 reaction is dependent on the concentration of both the substrate (this compound) and the base, thus exhibiting second-order kinetics. libretexts.orgmasterorganicchemistry.com

A critical requirement for the E2 mechanism is a specific stereochemical arrangement known as an anti-periplanar conformation, where the hydrogen atom to be abstracted and the bromine leaving group lie in the same plane but on opposite sides of the carbon-carbon bond. iitk.ac.inlibretexts.org In the flexible tetrahydrofuran ring, the molecule must adopt a conformation that allows for this trans-diaxial-like arrangement to facilitate the orbital overlap necessary for the new π-bond formation. saskoer.caiitk.ac.in

The reaction is typically carried out using strong, non-nucleophilic bases to favor elimination over substitution. msu.edu The choice of base can influence the reaction rate and the distribution of products.

Table 1: Factors Influencing the E2 Dehydrobromination Pathway

| Factor | Influence on Reaction | Rationale |

| Base Strength | A stronger base increases the reaction rate. | The base is involved in the rate-determining step, and a stronger base more effectively removes the proton. iitk.ac.in |

| Substrate Structure | Tertiary > Secondary > Primary Halide | The stability of the forming alkene in the transition state increases with substitution. iitk.ac.in |

| Leaving Group | Better leaving groups increase the rate (I > Br > Cl > F). | The carbon-bromine bond is partially broken in the transition state. iitk.ac.in |

| Stereochemistry | Requires anti-periplanar alignment of H and Br. | This geometry allows for optimal overlap of the C-H bonding orbital with the C-Br antibonding orbital. libretexts.org |

The process for this compound involves two successive dehydrobromination steps. The initial elimination of one equivalent of hydrogen bromide (HBr) yields a brominated dihydrofuran intermediate. A second elimination then generates a more unsaturated cyclic ether.

Formation of Unsaturated Cyclic Ethers

The ultimate products of the elimination reactions of this compound are unsaturated cyclic ethers. The specific isomer formed depends on which protons are abstracted in the sequential elimination steps. The starting material, often trans-2,3-dibromotetrahydrofuran, is itself synthesized from the oxidation of 2,3-dihydrofuran. researchgate.net

The first E2 elimination from this compound results in an intermediate such as 3-bromo-2,3-dihydrofuran or 2-bromo-2,5-dihydrofuran. This intermediate still possesses a bromine atom and can undergo a second elimination reaction in the presence of a strong base to yield a more stable, non-halogenated product. thieme-connect.com

The final product is often the conjugated and relatively stable 2,3-dihydrofuran. wikipedia.org In some cases, particularly with strong bases and under conditions that favor aromatization, the reaction can proceed further to form furan, as has been observed in analogous systems. thieme-connect.com The reaction involving the dehydrobromination of a substituted bromotetrahydrofuran to a furan derivative using the strong, non-nucleophilic base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) illustrates a plausible pathway. thieme-connect.com

Table 2: Illustrative Dehydrobromination of Brominated Tetrahydrofurans

| Starting Material | Base | Solvent | Product |

|---|---|---|---|

| 2-Alkylidene-3-bromotetrahydrofuran | DBU | THF | Substituted Furan |

| trans-2,3-Dibromotetrahydrofuran | Strong Base (e.g., DBU, KOtBu) | THF / Alcohol | 2,3-Dihydrofuran |

This table presents a plausible reaction for this compound based on established principles and analogous reactions. msu.eduthieme-connect.com

The formation of the more substituted alkene, as predicted by Zaitsev's rule, is generally favored in E2 reactions when using small, strong bases. libretexts.orglibretexts.org However, the stereochemical constraints of the cyclic system can sometimes lead to the formation of the less substituted (Hofmann) product. msu.edu For this compound, the sequential eliminations provide a pathway to synthetically useful unsaturated heterocycles.

Transformational Chemistry and Derivatization of 2,3 Dibromotetrahydrofuran

Reactions with Organometallic Reagents

Organometallic reagents, characterized by a carbon-metal bond, are potent nucleophiles and strong bases. Their interaction with 2,3-Dibromotetrahydrofuran can lead to substitution, elimination, and the formation of new organometallic species.

The reaction of this compound with Grignard reagents, such as ethylmagnesium bromide (CH₃CH₂MgBr), is expected to proceed primarily through elimination pathways. Grignard reagents are highly basic and can abstract protons from substrates that can form a stable alkene. In the case of this compound, a double dehydrobromination is a plausible outcome, leading to the formation of furan (B31954).

The proposed mechanism involves two consecutive E2 elimination steps. In the first step, the ethylmagnesium bromide acts as a base, abstracting a proton from a carbon adjacent to a bromine-bearing carbon, leading to the formation of a 2-bromo-2,3-dihydrofuran intermediate. A second equivalent of the Grignard reagent can then effect a second elimination to yield the aromatic furan ring.

Table 1: Plausible Products from the Reaction of this compound with Ethylmagnesium Bromide

| Reactant | Reagent | Plausible Product(s) | Reaction Type |

|---|

Note: Ethane is formed from the protonation of the Grignard reagent.

While elimination is a likely pathway with Grignard reagents, the formation of organometallic intermediates from this compound can be envisioned, particularly with organolithium reagents at low temperatures. Halogen-metal exchange could potentially lead to the formation of a lithiated tetrahydrofuran (B95107) species. However, the stability of such an intermediate would be a critical factor, as the presence of the ether oxygen and the remaining bromine atom could influence its reactivity, potentially leading to ring opening or rearrangement.

Cycloaddition and Annulation Reactions

While this compound itself is not a typical substrate for cycloaddition reactions, its derivatives, such as 2,3-dihydrofuran (B140613) (which could be formed in situ via mono-elimination), can participate in such transformations. Dihydrofurans can act as dienophiles in Diels-Alder reactions or participate in [2+2] cycloadditions.

Annulation reactions, which involve the formation of a new ring onto an existing one, could be a potential pathway for the derivatization of this compound. For instance, after initial transformation to a more reactive intermediate, it could undergo a sequence of reactions, such as a Michael addition followed by an intramolecular cyclization, to build a new carbocyclic or heterocyclic ring.

Aromatization and Furan Ring Formation

A key transformation of this compound is its conversion to furan and its derivatives. This aromatization is a powerful driving force for many of its reactions.

The dehydrobromination of this compound is a direct route to furan. This elimination can be achieved using a variety of bases. The choice of base and reaction conditions can influence the efficiency of the reaction and the potential for the formation of side products.

Furthermore, if the initial reaction with a nucleophile leads to substitution at one of the bromine-bearing carbons, subsequent elimination of the second bromine atom can lead to the formation of a substituted furan. For example, reaction with a soft nucleophile followed by base-induced elimination could provide a route to 2-substituted furans.

While this compound itself is not a typical electrophile for Friedel-Crafts reactions, it can serve as a precursor to a reactive intermediate that can participate in such transformations. In the presence of a Lewis acid, such as aluminum chloride (AlCl₃), it is conceivable that one of the bromine atoms could be abstracted to form a carbocationic intermediate. masterorganicchemistry.com This electrophilic species could then be attacked by an aromatic ring, such as benzene, to form a new carbon-carbon bond. masterorganicchemistry.comlibretexts.org Subsequent elimination of the second bromine atom would lead to the formation of a phenyl-substituted furan, such as 2-phenylfuran. prepchem.com

Table 2: Proposed Friedel-Crafts Type Reaction

| Aromatic Substrate | Reagent | Catalyst | Potential Product |

|---|

Regioselective and Chemoselective Transformations

A detailed exploration of the regioselective and chemoselective transformations of this compound is hampered by the limited availability of specific research data in the scientific literature. However, based on the fundamental principles of organic reactivity, several potential transformation pathways can be postulated.

The two bromine atoms at the C2 and C3 positions of the tetrahydrofuran ring offer two potential sites for nucleophilic substitution. The relative reactivity of these positions would be influenced by electronic and steric factors. The C2 position, being adjacent to the ring oxygen, might exhibit different electronic properties compared to the C3 position. The stereochemical arrangement of the bromine atoms (cis or trans) would also play a significant role in dictating the approach of a nucleophile.

Data Table of Potential Regioselective Transformations:

| Reagent/Reaction Type | Potential Product(s) | Expected Regioselectivity | Influencing Factors |

| Small Nucleophiles (e.g., N3-, CN-) | 2-Substituted-3-bromotetrahydrofuran and/or 3-Substituted-2-bromotetrahydrofuran | Dependent on electronic effects and stereochemistry | Solvent polarity, temperature |

| Bulky Nucleophiles (e.g., t-BuO-) | Predominantly 2-Substituted-3-bromotetrahydrofuran | Steric hindrance favors attack at the less hindered position | Size of the nucleophile |

| Grignard Reagents (RMgX) | 2-Alkyl/Aryl-3-bromotetrahydrofuran and/or 3-Alkyl/Aryl-2-bromotetrahydrofuran | Complex; may involve single electron transfer mechanisms | Nature of the R group, presence of catalytic additives |

| Organocuprates (R2CuLi) | Likely selective substitution at one of the C-Br bonds | Potentially high regioselectivity due to softer nature of the nucleophile | Stoichiometry of the reagent |

Chemoselectivity in the reactions of this compound would primarily revolve around the competition between substitution and elimination pathways. The use of strong, non-nucleophilic bases would be expected to favor elimination, leading to the formation of dihydrofuran derivatives.

Data Table of Potential Chemoselective Transformations:

| Reagent | Predominant Reaction | Product Type | Conditions Favoring Pathway |

| Strong, bulky base (e.g., DBU, t-BuOK) | Elimination (E2) | Dihydrofurans | High temperature, non-polar solvent |

| Strong, non-bulky nucleophile (e.g., NaN3) | Substitution (SN2) | Azido-bromotetrahydrofurans | Polar aprotic solvent, moderate temperature |

| Weakly basic nucleophile (e.g., NaCN) | Substitution | Cyano-bromotetrahydrofurans | Controlled temperature |

Detailed research findings are necessary to validate these hypotheses and to construct a comprehensive understanding of the regioselective and chemoselective behavior of this compound. Such studies would involve systematic screening of various nucleophiles, bases, and catalysts, followed by careful product analysis to determine yields and isomeric ratios.

Stereochemical Analysis and Conformational Studies of 2,3 Dibromotetrahydrofuran

Identification of Isomeric Forms: Enantiomers and Diastereomers

The 2,3-dibromotetrahydrofuran molecule possesses two stereogenic centers at positions C2 and C3, where the bromine atoms are attached. The maximum number of possible stereoisomers for a molecule with 'n' chiral centers is 2^n. Therefore, for this compound, there are 2^2 = 4 possible stereoisomers. quora.com

These stereoisomers exist as pairs of enantiomers and diastereomers.

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. masterorganicchemistry.com In this case, there are two pairs of enantiomers.

Diastereomers are stereoisomers that are not mirror images of each other. libretexts.org Any stereoisomer in one enantiomeric pair is a diastereomer of the stereoisomers in the other pair. chemistrysteps.com

The isomers can be grouped based on the relative orientation of the two bromine atoms:

Trans isomers: The bromine atoms are on opposite sides of the tetrahydrofuran (B95107) ring. This configuration exists as a pair of enantiomers.

Cis isomers: The bromine atoms are on the same side of the ring. This configuration also exists as a pair of enantiomers.

The relationships between these isomers are summarized in the table below.

| Isomer Configuration | Relationship to (2R, 3R) | Stereoisomer Type |

| (2S, 3S) | Mirror Image | Enantiomer |

| (2R, 3S) | Not a Mirror Image | Diastereomer |

| (2S, 3R) | Not a Mirror Image | Diastereomer |

Assignment of Absolute and Relative Configurations (R/S Nomenclature)

The absolute configuration at each chiral center (C2 and C3) can be unambiguously assigned using the Cahn-Ingold-Prelog (CIP) priority rules, leading to the R/S nomenclature. wikipedia.orgchemistrysteps.com

Assigning Priorities:

At C2: The priority of the attached groups is: -Br (highest atomic number) > -O- (in the ring) > -C3HBr- > -H (lowest atomic number).

At C3: The priority of the attached groups is: -Br > -C2HBr- > -C4H2- > -H.

By orienting the molecule so that the lowest-priority group (hydrogen) points away from the viewer, the sequence of the remaining three groups is determined. A clockwise direction corresponds to an 'R' configuration, while a counter-clockwise direction corresponds to an 'S' configuration. yale.eduscribd.com

This system gives rise to the four distinct stereoisomers:

(2R, 3R)-2,3-Dibromotetrahydrofuran

(2S, 3S)-2,3-Dibromotetrahydrofuran

(2R, 3S)-2,3-Dibromotetrahydrofuran

(2S, 3R)-2,3-Dibromotetrahydrofuran

The relative configuration describes the spatial relationship between the two bromine substituents.

Cis: In the (2R, 3S) and (2S, 3R) isomers, the bromine atoms are on the same face of the ring.

Trans: In the (2R, 3R) and (2S, 3S) isomers, the bromine atoms are on opposite faces of the ring.

| Isomer Pair | Absolute Configurations | Relative Configuration | Relationship |

| 1 | (2R, 3R) and (2S, 3S) | trans | Enantiomers |

| 2 | (2R, 3S) and (2S, 3R) | cis | Enantiomers |

Conformational Preferences of the Tetrahydrofuran Ring System

The five-membered tetrahydrofuran ring is not planar. It adopts puckered conformations to relieve torsional strain that would arise from eclipsing C-H bonds in a planar structure. libretexts.org The two primary conformations are the envelope (E) form and the twist (T) form.

The presence of bulky bromine substituents at the C2 and C3 positions significantly influences the conformational equilibrium. The molecule will preferentially adopt a conformation that minimizes steric and electrostatic repulsions between these substituents.

For the trans-isomers ((2R, 3R) and (2S, 3S)): The most stable conformation would likely place the two large bromine atoms in pseudo-equatorial positions. This arrangement minimizes steric interactions between the bromine atoms and the rest of the ring, providing greater stability.

For the cis-isomers ((2R, 3S) and (2S, 3R)): It is impossible for both bromine atoms to occupy pseudo-equatorial positions simultaneously. The ring will adopt a conformation where one bromine is pseudo-equatorial and the other is pseudo-axial. This leads to greater steric strain compared to the trans-isomer, making the cis-isomers generally less stable.

The exact preferred conformation (e.g., which atom is the "flap" in the envelope) depends on a delicate balance of minimizing both steric hindrance from the bulky bromine atoms and torsional strain within the ring. libretexts.org

Influence of Stereochemistry on Reactivity and Selectivity

The stereochemical arrangement of the bromine atoms has a profound impact on the reactivity of this compound, particularly in reactions where the geometry of the transition state is critical, such as elimination reactions.

For example, in a base-induced E2 (bimolecular elimination) reaction to form an alkene, the reaction proceeds most efficiently when the two leaving groups (a hydrogen atom and a bromine atom) are in an anti-periplanar conformation (a dihedral angle of 180°).

Trans-isomers: The trans-diequatorial conformation is the most stable ground state. However, the ring can flex into a conformation where a bromine atom and an adjacent hydrogen atom (at C4 or C1, though C4 is more likely) can achieve the necessary anti-periplanar arrangement for elimination.

Cis-isomers: Achieving an anti-periplanar arrangement between a bromine atom and an adjacent hydrogen is more difficult for the cis-isomer without adopting a highly strained ring conformation. This conformational barrier can lead to a significantly slower reaction rate for E2 elimination compared to the trans-isomer.

Therefore, the trans-isomers of this compound are expected to undergo elimination reactions more readily than the cis-isomers due to these conformational constraints. This difference in reactivity based on stereochemistry is a key principle in organic synthesis.

Computational Approaches to Stereochemical Characterization

Computational chemistry provides powerful tools for investigating the stereochemistry and conformational preferences of molecules like this compound, especially when experimental data is scarce.

Methods such as Density Functional Theory (DFT) and other quantum mechanical calculations can be employed to:

Determine Relative Energies: The relative stabilities of the different stereoisomers (cis vs. trans) and the various ring conformations (envelope vs. twist) can be calculated. These calculations can confirm that the trans-isomer with pseudo-diequatorial bromines is the most stable. fossee.in

Predict Molecular Geometries: Computational modeling can provide precise bond lengths, bond angles, and dihedral angles for the most stable conformations of each isomer.

Simulate Spectroscopic Data: Properties like NMR chemical shifts and coupling constants can be predicted. The Karplus equation, for instance, relates the dihedral angle between two adjacent protons to their coupling constant. By comparing calculated coupling constants with experimental NMR data, the dominant conformation of the ring in solution can be determined. nih.gov

Analyze Reaction Pathways: The transition state energies for reactions, such as the E2 elimination, can be calculated for both cis and trans isomers. This allows for a quantitative prediction of their relative reactivities, supporting the qualitative analysis based on conformational requirements. nih.gov

These computational approaches offer deep insight into the structural preferences and behavior of this compound, complementing and guiding experimental studies.

Advanced Applications of 2,3 Dibromotetrahydrofuran in Organic Synthesis

Building Block for Complex Heterocyclic Structures

2,3-Dibromotetrahydrofuran is a pivotal starting material for the synthesis of complex heterocyclic compounds, particularly those containing fused ring systems. The presence of two bromine atoms offers multiple reaction sites for nucleophilic substitution and elimination reactions, enabling the construction of intricate molecular frameworks.

One notable application is in the synthesis of furo[3,2-b]thiazine 1,1-dioxides. The reaction of 2-amino-3-cyanomethylsulfonyl-4,5-dimethylfuran with appropriate reagents can lead to the formation of these novel heterocyclic systems. doi.org Furthermore, intramolecular triple-cyclization reactions involving derivatives of this aminofuran can lead to the opening and reclosing of the furan (B31954) ring to form a pyrrole, ultimately yielding complex tetracyclic systems like pyrrolo[2′,3′:5,6]- organic-chemistry.orgpharmaguideline.comthiazino[3,2-b]quinoline 4,4-dioxides. doi.org

The reactivity of the bromine atoms in this compound allows for sequential or tandem reactions. For instance, debromination of vicinal dibromides can be achieved using various reagents, which can initiate a cascade of reactions to form complex structures. The electrophilic nature of the carbon atoms attached to the bromine atoms makes them susceptible to attack by a wide range of nucleophiles, a key step in the assembly of more elaborate heterocyclic systems.

Precursor for Analogues and Derivatives

The chemical structure of this compound allows for its use as a precursor in the synthesis of a wide array of analogues and derivatives. The bromine atoms can be readily displaced by various nucleophiles, leading to the introduction of diverse functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds.

For example, the reaction of this compound with amines, alcohols, and thiols can yield a variety of substituted tetrahydrofuran (B95107) derivatives. These reactions typically proceed via nucleophilic substitution, where the nucleophile displaces one or both bromine atoms. The regioselectivity of these substitutions can often be controlled by the reaction conditions and the nature of the nucleophile.

Furthermore, elimination reactions of this compound can lead to the formation of unsaturated heterocyclic compounds, such as dihydrofurans. These dihydrofurans can then serve as versatile intermediates for further functionalization, including cycloaddition reactions and electrophilic additions, to generate a broader range of furan-containing derivatives. The synthesis of various furan derivatives often starts from readily available precursors, and the functionalization of the furan ring is a key strategy in generating molecular diversity. organic-chemistry.orgpharmaguideline.comnii.ac.jpijsrst.comnih.gov

Role in Tandem Reactions and Cascade Processes

This compound is a valuable substrate for initiating tandem and cascade reactions, which are highly efficient processes that allow for the formation of multiple chemical bonds in a single synthetic operation. These reactions are often triggered by the initial reactivity of the dibromo-substituted tetrahydrofuran ring.

A common strategy involves the initial reaction of this compound with a nucleophile, which can then trigger a subsequent intramolecular reaction. For instance, a nucleophile could displace one of the bromine atoms, and the resulting intermediate could then undergo an intramolecular cyclization by attacking the carbon bearing the second bromine atom. This type of tandem reaction can lead to the rapid construction of bicyclic or polycyclic heterocyclic systems.

While specific examples directly involving this compound in complex cascade reactions are not extensively detailed in the provided search results, the principles of tandem reactions initiated by vicinal dibromides are well-established. The debromination of such compounds can generate reactive intermediates that participate in subsequent bond-forming events. The strategic placement of functional groups in a molecule containing the this compound moiety can be designed to facilitate intricate cascade sequences, leading to a significant increase in molecular complexity in a single step.

Integration into Multi-Step Synthetic Strategies

In a typical multi-step synthesis, a starting material is transformed through a series of chemical reactions into a final product. This compound can be introduced at a strategic point in the synthesis to provide the core tetrahydrofuran ring with handles (the bromine atoms) for further elaboration. For example, after the formation of a complex carbon skeleton, the tetrahydrofuran moiety could be introduced, and the bromine atoms could then be used to append additional rings or functional groups.

The planning of a multi-step synthesis involving this compound would consider the compatibility of its reactive C-Br bonds with the various reagents and reaction conditions used in the synthetic sequence. Protecting group strategies may be employed to mask other sensitive functional groups in the molecule while transformations are carried out on the dibromotetrahydrofuran core. The successful incorporation of this building block into a total synthesis highlights its importance as a versatile tool in the arsenal (B13267) of synthetic organic chemists.

Emerging Research Directions and Unexplored Avenues for 2,3 Dibromotetrahydrofuran

Development of Novel Catalytic Systems for Functionalization

The functionalization of halogenated organic molecules is a cornerstone of modern synthetic chemistry, with catalytic systems, particularly those based on transition metals, playing a pivotal role. For a molecule like 2,3-dibromotetrahydrofuran, several catalytic strategies could be envisaged for its derivatization.

One of the most powerful techniques for forming carbon-carbon and carbon-heteroatom bonds is cross-coupling catalysis . Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, typically catalyzed by palladium complexes, are widely used to couple organic halides with various partners. mdpi.comnih.gov In principle, the bromine atoms in this compound could serve as handles for such transformations, allowing for the introduction of a wide range of substituents. The development of novel ligands and catalyst systems is a continuous effort in this field, aiming to improve reaction efficiency, selectivity, and substrate scope. chemrxiv.org However, a survey of the current literature does not yield specific examples of these cross-coupling reactions being applied to this compound.

Another potential avenue is catalytic debromination , which could proceed either reductively to yield tetrahydrofuran (B95107) or eliminatively to form dihydrofuran. Such processes can be catalyzed by various transition metals and are fundamental in synthetic transformations.

Advanced Computational Chemistry and Theoretical Studies on Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity of molecules. nih.govnih.gov Theoretical studies can provide valuable insights into the conformational preferences, electronic structure, and reaction mechanisms of a molecule like this compound.

Conformational analysis using molecular mechanics or higher-level quantum chemical methods could elucidate the preferred spatial arrangement of the bromine atoms and the puckering of the tetrahydrofuran ring. nih.gov This information is crucial for understanding its reactivity, as the accessibility of the C-Br bonds and the stereoelectronic effects will be dictated by the molecule's conformation.

DFT calculations could be employed to investigate the thermodynamics and kinetics of potential reactions, such as nucleophilic substitution, elimination, and metal-catalyzed cross-coupling. nih.gov By modeling the transition states and intermediates, researchers can predict the most likely reaction pathways and the stereochemical outcomes. Such studies could guide the development of new synthetic methods and catalysts specifically tailored for this compound.

Despite the power of these computational tools, a specific theoretical study on the reactivity of this compound has not been identified in the current body of scientific literature.

Photochemical and Electrochemical Transformations

Photochemistry and electrochemistry offer alternative, often milder, methods for inducing chemical transformations compared to traditional thermal reactions.

Photochemical reactions of alkyl halides can proceed through radical intermediates upon irradiation with light of a suitable wavelength. For this compound, this could lead to debromination or rearrangement reactions. While photochemical methods for the synthesis of tetrahydrofuran derivatives are known, specific studies on the photochemical behavior of this compound are absent from the literature. rsc.org

Electrochemical methods can be used for both the reduction and oxidation of organic molecules. The electrochemical reduction of alkyl halides is a well-known process that can lead to the cleavage of the carbon-halogen bond. researchgate.net In the case of this compound, controlled electrochemical reduction could potentially offer a way to selectively remove one or both bromine atoms. However, specific reports on the electrochemical transformations of this compound are not available.

Sustainable Synthesis and Green Chemistry Methodologies

The principles of green chemistry are increasingly guiding the development of new synthetic methods, emphasizing the use of renewable resources, atom economy, and environmentally benign reagents and solvents.

The synthesis of this compound itself could be a target for green chemistry approaches. This would involve exploring the use of greener brominating agents and solvents. For instance, methods that avoid hazardous solvents like carbon tetrachloride and utilize more environmentally friendly alternatives are highly desirable. researchgate.netwhiterose.ac.uk The development of catalytic bromination methods that use bromide salts as the bromine source with an oxidant would also be a significant step towards a more sustainable process. nih.gov

Furthermore, the synthesis of the tetrahydrofuran scaffold from bio-based feedstocks is a burgeoning area of research. mdpi.comresearchgate.nettaylorfrancis.com Integrating a green synthesis of the tetrahydrofuran ring with a subsequent environmentally friendly bromination step would represent a fully sustainable route to this compound. Currently, specific research on the application of these green methodologies to the synthesis of this compound is not documented.

Q & A

Q. What analytical techniques differentiate isomeric byproducts formed during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.